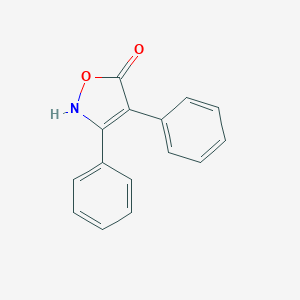
3,4-diphenyl-5(2H)-isoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diphenyl-5(2H)-isoxazolone is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is synthesized through various methods and has been studied extensively to understand its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3,4-diphenyl-5(2H)-isoxazolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-diphenyl-5(2H)-isoxazolone include the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4-diphenyl-5(2H)-isoxazolone in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4-diphenyl-5(2H)-isoxazolone, including the development of new synthesis methods, the investigation of its potential as a drug candidate for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 3,4-diphenyl-5(2H)-isoxazolone can be achieved through various methods, including the reaction of phenylhydrazine with benzil, followed by oxidation with nitric acid. Another method involves the reaction of benzil with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields a product with a higher yield and purity.
Applications De Recherche Scientifique
3,4-diphenyl-5(2H)-isoxazolone has been used in scientific research for various applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential drug candidate for the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds with potential biological activities.
Propriétés
Numéro CAS |
63954-97-2 |
|---|---|
Nom du produit |
3,4-diphenyl-5(2H)-isoxazolone |
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3,4-diphenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |
Clé InChI |
KZWBGELYVCMLRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
Autres numéros CAS |
63954-97-2 |
Solubilité |
35 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




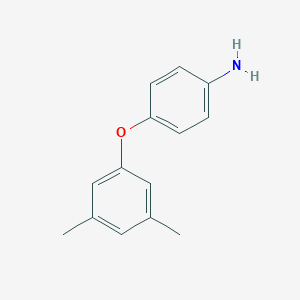


![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
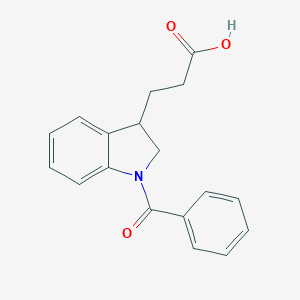

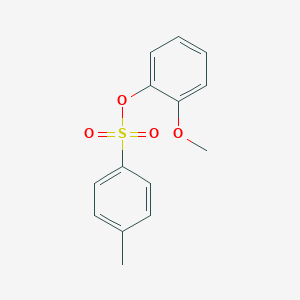
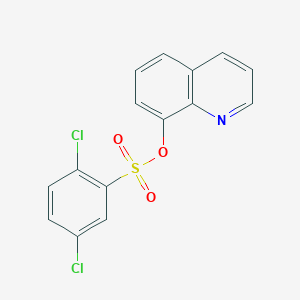
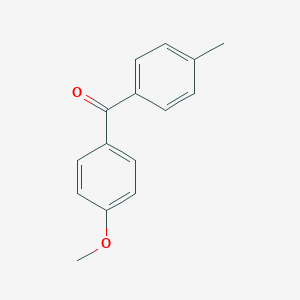
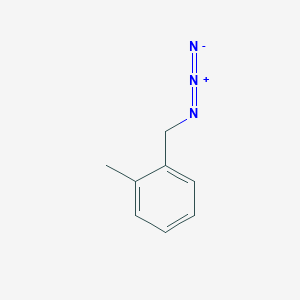
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
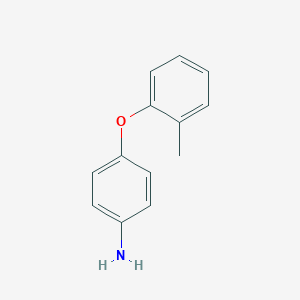
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)